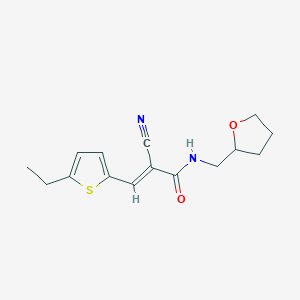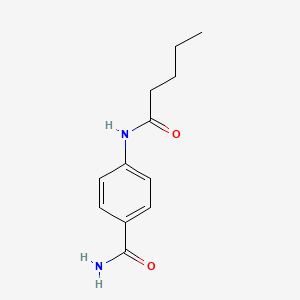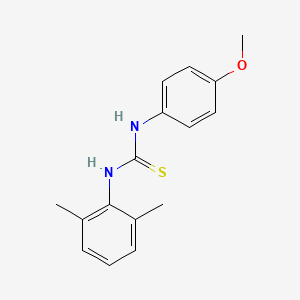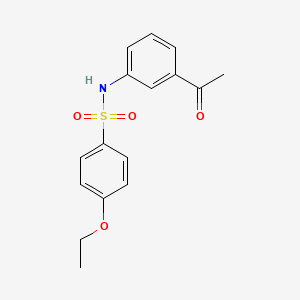
2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
Descripción general
Descripción
2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as CETA, is a chemical compound that has been widely studied for its potential applications in scientific research. CETA is a member of the acrylamide family of compounds, which are known for their diverse range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have anti-inflammatory and anti-oxidant properties. 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to have neuroprotective effects, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its potent anti-cancer activity. 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the main limitations of using 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in lab experiments is its complex synthesis process, which can make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions that could be explored in the study of 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. One area of interest is the development of new synthetic methods for producing 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide. Another area of interest is the identification of new targets for 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide, which could lead to the development of more effective anti-cancer therapies. Finally, the potential use of 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide in combination with other drugs or therapies should be explored, as this could lead to synergistic effects and improved treatment outcomes.
Aplicaciones Científicas De Investigación
2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has been studied extensively for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has potent anti-cancer activity against a wide range of cancer cell lines. 2-cyano-3-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful for the treatment of a wide range of diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-13-5-6-14(20-13)8-11(9-16)15(18)17-10-12-4-3-7-19-12/h5-6,8,12H,2-4,7,10H2,1H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGVTZIWKJPWSQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C(C#N)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C(\C#N)/C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(5-ethylthiophen-2-yl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dimethoxyphenyl)-3-[(2-ethylphenyl)amino]-2-propen-1-one](/img/structure/B4779976.png)


![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B4779996.png)
![methyl 2-cyano-3-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxyphenyl]acrylate](/img/structure/B4780006.png)
![N-[4-(diethylamino)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4780008.png)
![1-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)-4-(4-methylbenzyl)piperazine](/img/structure/B4780015.png)
![2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4780022.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4780032.png)
![2-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4780035.png)

![ethyl 4-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4780047.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4780068.png)